2-(Dichloromethyl)-1,5-naphthyridine
Description
2-(Dichloromethyl)-1,5-naphthyridine is a halogenated derivative of the 1,5-naphthyridine scaffold, a bicyclic aromatic heterocycle with nitrogen atoms at positions 1 and 3. The dichloromethyl substituent at the C2 position enhances its electrophilic reactivity, making it a versatile intermediate for synthesizing pharmacologically active compounds.
Synthesis: The compound can be synthesized via acid methanolysis of intermediates such as 2,4-dichloro-1,5-naphthyridine (prepared by cyclization and decarboxylation of ethyl 3-aminopyridine-2-carboxylate with diethyl malonate under acidic conditions) . The dichloromethyl group is introduced through selective substitution reactions, leveraging the reactivity of chlorine atoms in the naphthyridine core.
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H6Cl2N2/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6/h1-5,9H |
InChI Key |
BOOFDRUICLQCGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(Cl)Cl)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison Table
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